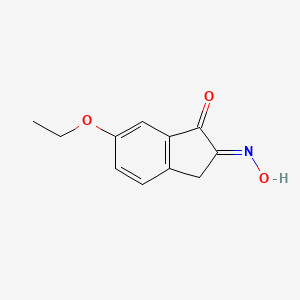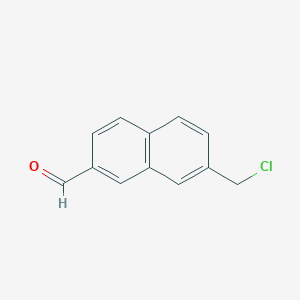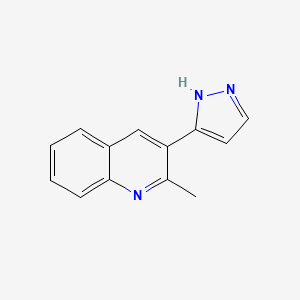
2-Methyl-3-(1H-pyrazol-3-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-(1H-ピラゾール-3-イル)キノリンは、キノリンとピラゾールの構造的特徴を組み合わせた複素環式化合物です。
準備方法
合成経路と反応条件
2-メチル-3-(1H-ピラゾール-3-イル)キノリンの合成は、一般的に3-(ジメチルアミノ)-1-(2-メチルキノリン-3-イル)プロパン-2-オンとヒドラジン水和物をエタノール中で反応させることから始まります 。この反応は、温和な条件下で行われ、目的の生成物を良好な収率で得ることができます。
工業的製造方法
2-メチル-3-(1H-ピラゾール-3-イル)キノリンの具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチとしては、ラボでの合成方法をスケールアップすることが考えられます。これには、温度、溶媒、試薬の濃度などの反応条件を最適化して、より高い収率と純度を実現することが含まれます。
化学反応の分析
反応の種類
2-メチル-3-(1H-ピラゾール-3-イル)キノリンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は酸化されてキノリン誘導体になる可能性があります。
還元: 還元反応はピラゾール環を変換し、異なる置換生成物を生じさせる可能性があります。
置換: キノリン環とピラゾール環の両方で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。
置換: ハロゲン化剤(臭素や塩素など)やアミンやチオールなどの求核剤は、置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、様々な置換キノリン誘導体とピラゾール誘導体が含まれ、これらはコア構造に異なる官能基を付加することができます。
科学研究への応用
2-メチル-3-(1H-ピラゾール-3-イル)キノリンは、いくつかの科学研究に応用されています。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、特定の酵素や受容体の阻害剤としての可能性を示しており、創薬の候補として注目されています。
医学: 研究により、その生物学的活性のため、癌や感染症などの病気の治療に役立つ可能性が示されています。
科学的研究の応用
2-Methyl-3-(1H-pyrazol-3-YL)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and infectious diseases due to its biological activity.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
2-メチル-3-(1H-ピラゾール-3-イル)キノリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。たとえば、この化合物は、様々な細胞プロセスに役割を果たすホスホジエステラーゼ酵素の活性を阻害する可能性があります。 この化合物の構造は、これらの酵素の活性部位に結合し、その活性を阻害し、治療効果をもたらすことを可能にします .
類似の化合物との比較
類似の化合物
キノキサリン誘導体: これらの化合物は、類似したキノリンコアを共有しており、抗癌剤や抗菌剤など、様々な生物学的活性を示します.
イミダゾキノリン誘導体: これらの化合物は、キナーゼ阻害剤として知られており、癌治療に役立ちます.
ピラゾロキノリン誘導体: これらの化合物は、類似した構造を持ち、医薬品や材料の開発に使用されます.
独自性
2-メチル-3-(1H-ピラゾール-3-イル)キノリンは、キノリンとピラゾールの環の特定の組み合わせによってユニークであり、これは独特の化学的および生物学的特性を付与します。この独自性により、様々な科学分野における研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar quinoline core and have various biological activities, including anticancer and antibacterial properties.
Imidazoquinoline Derivatives: These compounds are known for their use as kinase inhibitors and have applications in cancer therapy.
Pyrazoloquinoline Derivatives: These compounds have similar structures and are used in the development of pharmaceuticals and materials.
Uniqueness
2-Methyl-3-(1H-pyrazol-3-YL)quinoline is unique due to its specific combination of quinoline and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
2-methyl-3-(1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-9-11(13-6-7-14-16-13)8-10-4-2-3-5-12(10)15-9/h2-8H,1H3,(H,14,16) |
InChIキー |
HXXWHZGOCPBYOT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C=C1C3=CC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)

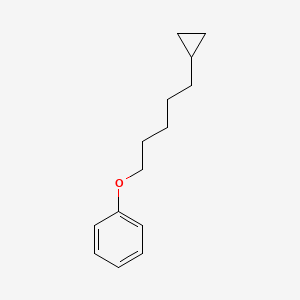
![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
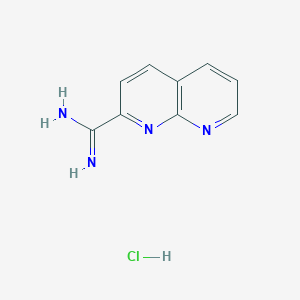
![2-(Allyloxy)octahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B11895846.png)

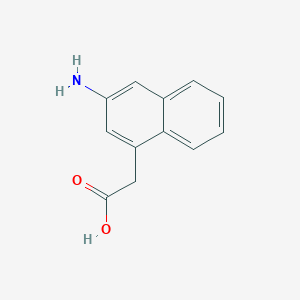

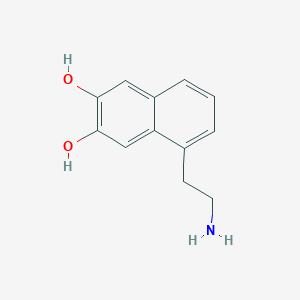
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
